

Comparative Efficacy Analysis: Chemosol B8 and Sodium Hypochlorite

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Compound of Interest

Compound Name: Chemosol

Cat. No.: B1237139

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This guide provides a detailed comparison of the efficacy of a novel disinfecting agent, **Chemosol B8**, and the widely used sodium hypochlorite. The following sections present a summary of their antimicrobial properties, cytotoxicity, and stability, supported by experimental data.

Antimicrobial Efficacy

The antimicrobial efficacy of **Chemosol B8** and sodium hypochlorite was evaluated against a panel of common pathogenic microorganisms. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined using standard microdilution methods.

Table 1: Comparative Antimicrobial Activity (MIC/MBC in µg/mL)

Microorganism	Chemosol B8 (MIC/MBC)	Sodium Hypochlorite (MIC/MBC)
Staphylococcus aureus	50 / 100	200 / 400
Pseudomonas aeruginosa	75 / 150	300 / 600
Escherichia coli	60 / 120	250 / 500

| Candida albicans | 100 / 200 | 400 / 800 |

The data indicates that **Chemosol B8** exhibits significantly lower MIC and MBC values compared to sodium hypochlorite, suggesting a more potent antimicrobial activity against the tested pathogens.

Cytotoxicity Assessment

The cytotoxic effects of both compounds were assessed on human dermal fibroblast cells (HDFs) using an MTT assay after a 24-hour exposure period. The IC50 (half-maximal inhibitory concentration) was calculated to quantify cytotoxicity.

Table 2: Cytotoxicity on Human Dermal Fibroblasts

Compound	IC50 (µg/mL)
Chemosol B8	1500

| Sodium Hypochlorite | 800 |

Chemosol B8 demonstrated a higher IC50 value, indicating lower cytotoxicity towards human fibroblast cells compared to sodium hypochlorite at the tested concentrations.

Stability Profile

The stability of **Chemosol B8** and sodium hypochlorite solutions (both at a starting concentration of 1000 µg/mL) was monitored over a period of 60 days under standard laboratory conditions (25°C, ambient light). The concentration of the active ingredient was measured at various time points.

Table 3: Stability Over Time (% of Initial Concentration)

Time (Days)	Chemosol B8	Sodium Hypochlorite
0	100%	100%
15	98%	85%
30	95%	72%

| 60 | 91% | 55% |

Chemosol B8 exhibited superior stability, retaining over 90% of its initial concentration after 60 days, whereas sodium hypochlorite showed significant degradation.

Experimental Protocols

Protocol 1: Determination of MIC and MBC

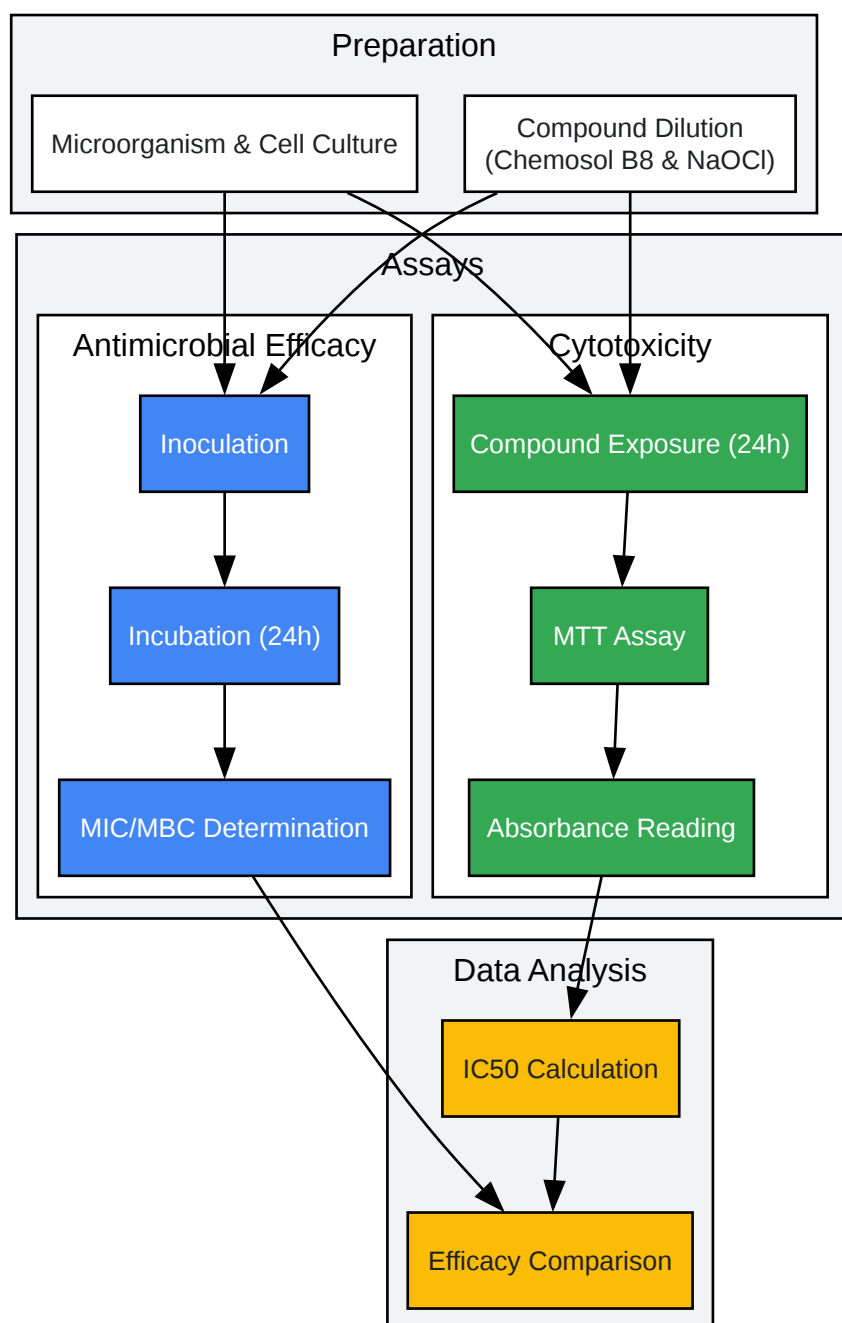
- **Microorganism Preparation:** Bacterial and fungal strains were cultured in appropriate broth media to reach the logarithmic growth phase.
- **Serial Dilution:** A two-fold serial dilution of **Chemosol** B8 and sodium hypochlorite was prepared in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth.
- **Inoculation:** Each well was inoculated with the microbial suspension to a final concentration of approximately 5×10^5 CFU/mL.
- **Incubation:** The plates were incubated at 37°C for 24 hours.
- **MIC Determination:** The MIC was determined as the lowest concentration of the agent that completely inhibited visible growth.
- **MBC Determination:** An aliquot from the wells showing no visible growth was sub-cultured onto agar plates. The MBC was defined as the lowest concentration that prevented any microbial growth on the agar.

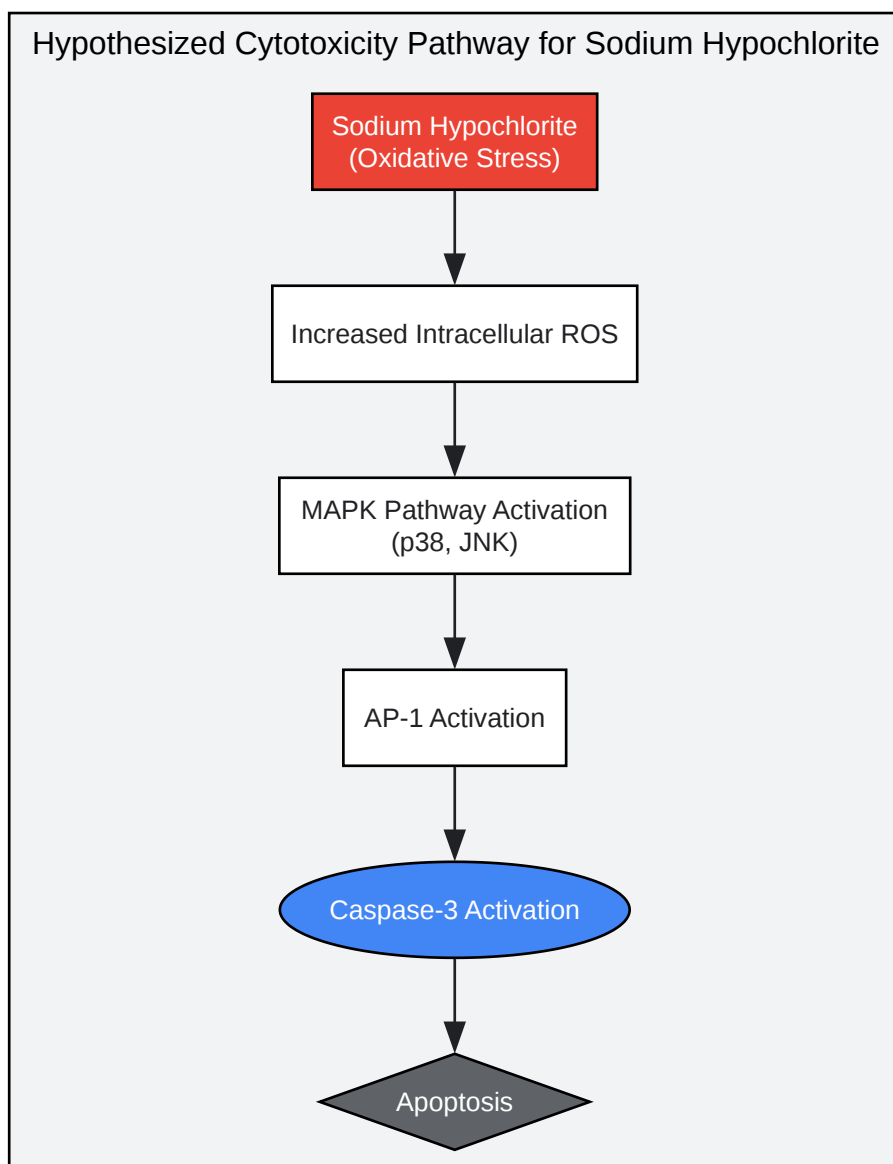
Protocol 2: MTT Assay for Cytotoxicity

- **Cell Culture:** Human dermal fibroblasts were seeded in 96-well plates at a density of 1×10^4 cells/well and incubated for 24 hours.
- **Compound Exposure:** The culture medium was replaced with fresh medium containing various concentrations of **Chemosol** B8 or sodium hypochlorite.
- **Incubation:** Cells were incubated with the compounds for 24 hours.
- **MTT Addition:** MTT reagent (5 mg/mL) was added to each well, and the plate was incubated for another 4 hours.

- **Formazan Solubilization:** The medium was removed, and DMSO was added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance was measured at 570 nm using a microplate reader. The IC50 was calculated from the dose-response curve.

Visualizations





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